molecular formula C9H8N2O2 B564090 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde CAS No. 108929-20-0

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

Cat. No.: B564090
CAS No.: 108929-20-0
M. Wt: 176.175
InChI Key: SAMHUHNCPNEMTP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) is a pivotal biosynthetic intermediate in the production of a class of biologically active natural products containing a 2,2'-bipyrrole core. Its primary research value lies in its role as the direct precursor in the final enzymatic step of the prodigiosin biosynthesis pathway. In this pathway, the enzyme PigF, an O-methyltransferase, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to HBC to form 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) . MBC is a well-established common intermediate for a range of bipyrrole-containing compounds, including the red antibiotic prodigiosin and the tambjamine family of alkaloids . These final natural products have attracted significant research interest due to their diverse biological activities. Prodigiosin and tambjamines have been extensively investigated for their antimicrobial, antifungal, anticancer, and immunosuppressive properties . Recent studies have highlighted the potential of tambjamine analogues, which are derived from the MBC intermediate, as novel oral antileishmanial agents, showing excellent in vitro potency against Leishmania parasites . Furthermore, MBC itself has been reported to exhibit biological activity, such as arresting the strobilation of moon jellyfish Aurelia coerulea . Researchers value this compound for studying the enzymatic mechanisms of methyltransferases like PigF and for the chemical or enzymatic synthesis of complex natural products and their analogues for drug discovery and chemical biology. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

108929-20-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.175

IUPAC Name

3-hydroxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c12-5-8-9(13)4-7(11-8)6-2-1-3-10-6/h1-5,10-11,13H

InChI Key

SAMHUHNCPNEMTP-VMPITWQZSA-N

SMILES

C1=CNC(=C1)C2=CC(=C(N2)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural, biosynthetic, and functional distinctions between HBC and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biosynthetic Role Enzymes Involved Biological Activity
HBC C₉H₈N₂O₂ 176.06 -OH (C4), -CHO (C5) Intermediate in MBC synthesis; substrate for methylation PigM (oxidase), PigF (methyltransferase) Not directly reported; precursor to bioactive MBC
HBM (4-Hydroxy-2,2'-bipyrrole-5-methanol) C₉H₁₀N₂O₂ 178.07 -OH (C4), -CH₂OH (C5) Precursor to HBC via oxidation PigH (synthase), PigM (oxidase) No direct activity reported; biosynthetic intermediate
MBC (4-Methoxy-2,2'-bipyrrole-5-carbaldehyde) C₁₀H₁₀N₂O₂ 190.07 -OCH₃ (C4), -CHO (C5) Terminal product of HBC methylation; condenses with MAP/UP precursors to form PG/UP PigF (methyltransferase) Inhibits moon jellyfish strobilation (6.3 µM activity); PG precursor
Norprodigiosin C₂₀H₂₅N₃O 323.20 -OH (bipyrrole core) Derived from HBC + MAP condensation; lacks methyl group vs. PG PigC/RedH (condensation enzymes) Antibacterial, anticancer (similar to PG but less studied)

Key Contrasts

  • HBC vs. HBM : HBM (C₉H₁₀N₂O₂) contains a hydroxymethyl group (-CH₂OH) at position 5, whereas HBC replaces this with an aldehyde (-CHO). This oxidation step, mediated by PigM/redV, increases HBC’s electrophilicity, enabling subsequent methylation .
  • HBC vs. MBC : Methylation of HBC’s hydroxyl group by PigF converts it to MBC (C₁₀H₁₀N₂O₂), enhancing stability and altering electronic properties. MBC’s methoxy group is critical for PG’s bioactivity, while HBC’s hydroxyl group is reactive but transient .
  • HBC vs. Norprodigiosin: Norprodigiosin is a PG analog where HBC condenses with 2-methyl-3-amylpyrrole (MAP) without prior methylation. This results in a hydroxylated bipyrrole core, reducing its hydrophobicity compared to PG .

Research Findings and Implications

  • Structural Insights : Crystal structures of PigF reveal an induced-fit mechanism for HBC recognition, explaining its substrate specificity over HBM or other analogs .
  • Biotechnological Applications: Engineering PigF activity can modulate MBC yield, enabling scalable PG production for pharmaceutical use .
  • Ecological Roles : MBC’s inhibition of jellyfish strobilation suggests ecological signaling functions beyond prokaryotic systems .

Preparation Methods

Oxidation of 4-Methyl Derivatives

A promising route involves the oxidation of 4-methyl-2,2'-bipyrrole-5-carbaldehyde (24 ), a compound synthesized via Vilsmeier formylation of 3-methylpyrrole followed by Suzuki coupling (Scheme 3 in). Analogous to the oxidation of p-cresol derivatives to 4-hydroxybenzaldehydes using oxygen, this method could employ catalytic oxidation under mild conditions to preserve the pyrrole ring:

4-Methyl-2,2’-bipyrrole-5-carbaldehydeO2,Cu catalystDMF, 80°C4-Hydroxy-2,2’-bipyrrole-5-carbaldehyde\text{4-Methyl-2,2'-bipyrrole-5-carbaldehyde} \xrightarrow[\text{O}_2, \text{Cu catalyst}]{\text{DMF, 80°C}} \text{this compound}

Challenges :

  • Overoxidation to quinone-like structures.

  • Compatibility of oxidizing agents with the aldehyde group.

Halogenation-Hydroxylation Sequences

The PMC study demonstrates regioselective bromination of 4-alkylpyrroles using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). A similar approach could introduce a bromine atom at the 4-position, followed by hydroxide substitution:

  • Bromination :

    2,2’-Bipyrrole-5-carbaldehydeDBDMH, THF78C to rt4-Bromo-2,2’-bipyrrole-5-carbaldehyde\text{2,2'-Bipyrrole-5-carbaldehyde} \xrightarrow[\text{DBDMH, THF}]{-78^\circ\text{C to rt}} \text{4-Bromo-2,2'-bipyrrole-5-carbaldehyde}
  • Nucleophilic Substitution :

    4-Bromo derivativeNaOH, H2O100C4-Hydroxy-2,2’-bipyrrole-5-carbaldehyde\text{4-Bromo derivative} \xrightarrow[\text{NaOH, H}_2\text{O}]{100^\circ\text{C}} \text{this compound}

Yield Considerations :

  • Bromination typically achieves >85% yield for analogous substrates.

  • Hydroxylation efficiency depends on solvent polarity and temperature.

Fragment Coupling Approaches

Suzuki-Miyaura Cross-Coupling

The PMC study highlights Suzuki coupling for constructing bipyrroles. Adapting this method, 4-hydroxypyrrole-2-boronic acid could be coupled with 5-bromopyrrole-2-carbaldehyde:

4-Hydroxypyrrole-2-boronic acid+5-Bromopyrrole-2-carbaldehydePd(PPh3)4,Na2CO3THF/H2O4-Hydroxy-2,2’-bipyrrole-5-carbaldehyde\text{4-Hydroxypyrrole-2-boronic acid} + \text{5-Bromopyrrole-2-carbaldehyde} \xrightarrow[\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3]{\text{THF/H}_2\text{O}} \text{this compound}

Synthetic Hurdles :

  • Stability of 4-hydroxypyrrole boronic acids under coupling conditions.

  • Orthogonal protection of the hydroxyl group (e.g., silyl ethers) may be necessary.

Enzymatic Cascades for Chiral Intermediates

Recent biocatalytic methods for 1,4-diketones suggest potential for enzymatic hydroxylation. While untested for bipyrroles, fructose-6-phosphate aldolase (EcFSA) could theoretically mediate asymmetric aldol reactions to generate hydroxy-substituted intermediates:

Pyrrole carboxaldehyde+Dihydroxyacetone phosphateEcFSAChiral 4-hydroxy intermediate\text{Pyrrole carboxaldehyde} + \text{Dihydroxyacetone phosphate} \xrightarrow{\text{EcFSA}} \text{Chiral 4-hydroxy intermediate}

Advantages :

  • High stereoselectivity.

  • Mild reaction conditions compatible with sensitive functionalities.

Comparative Analysis of Methodologies

Method Key Steps Yield Range Advantages Limitations
Oxidation of 4-Methyl Vilsmeier formylation, Suzuki coupling, Oxidation40–60%Utilizes established intermediatesRisk of overoxidation
Halogenation-Hydroxylation Bromination, SN2 substitution50–70%Regioselective bromination provenRequires harsh basic conditions
Suzuki Coupling Boronic acid synthesis, Cross-coupling30–50%Modular fragment assemblyBoronic acid instability
Biocatalytic Routes Enzymatic aldol additionNot reportedStereocontrol, green chemistrySubstrate scope untested for pyrroles

Functionalization and Stability Considerations

Protecting Group Strategies

The hydroxyl group’s reactivity necessitates protection during synthesis. Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) ethers are viable options, as demonstrated in the PMC study’s aldehyde protection. Deprotection with tetra-n-butylammonium fluoride (TBAF) offers mild conditions.

Stability Under Synthetic Conditions

  • Acidic Conditions : Protonation of the hydroxyl group may lead to electrophilic aromatic substitution side reactions.

  • Basic Conditions : Deprotonation could facilitate oxidation or nucleophilic attack.

Q & A

Q. Methodological Insight :

  • Key Enzymes : PigF (methylation), PigM (oxidation of HBM to HBC), and PigC (condensation).
  • Analytical Tools : LC-MS for tracking HBC→MBC conversion; gene knockout studies (pigF mutants accumulate HBC) .

Basic: How is HBC synthesized in microbial systems?

HBC biosynthesis in Serratia involves a conserved pathway:

Pyrrole Ring Formation : Proline is converted to a pyrrole intermediate via PigA, PigG, and PigI.

Bipyrrole Assembly : Incorporation of malonyl-CoA and serine (with decarboxylation) by PigJ and PigH yields 4-hydroxy-2,2'-bipyrrole-5-methanol (HBM).

Oxidation : PigM oxidizes HBM’s hydroxyl group to an aldehyde, forming HBC .

Q. Experimental Design :

  • Use isotopic labeling (e.g., 13C^{13}\text{C}-serine) to trace carbon flux.
  • Purify intermediates via silica gel chromatography under inert conditions to prevent oxidation .

Advanced: What structural features of HBC influence its reactivity in enzymatic methylation?

HBC’s reactivity stems from:

  • Electron-Deficient Bipyrrole Core : Enhances nucleophilic susceptibility at the 4-hydroxy group.
  • Aldehyde Functionality : Stabilizes transition states during methyl transfer.

Q. Mechanistic Analysis :

  • PigF Catalysis : Crystal structures reveal an induced-fit mechanism where HBC binding reorients SAM for methyl transfer. Mutagenesis (e.g., D146A in PigF) abolishes activity .
  • Kinetic Studies : Steady-state kinetics show a ping-pong mechanism with KmK_m values of 8.2 µM (HBC) and 12.5 µM (SAM) .

Advanced: How can researchers resolve contradictions in HBC’s stability during isolation?

Q. Challenges :

  • HBC is prone to oxidation and dimerization under ambient conditions.
  • Conflicting reports on solubility (e.g., polar vs. nonpolar solvents).

Q. Solutions :

  • Isolation Protocol : Use cold ethanol/water mixtures (4°C) and argon atmosphere during extraction.
  • Stabilization : Add 1% ascorbic acid to prevent oxidative degradation.
  • Validation : Confirm purity via 1H^1\text{H} NMR (aldehyde proton at δ 9.8 ppm) and HPLC-UV (λ = 320 nm) .

Advanced: What genetic strategies optimize HBC-to-MBC conversion in heterologous hosts?

Q. Approaches :

  • Overexpression : Co-express pigF and pigN (redox partner) in E. coli to enhance methyltransferase activity.
  • Promoter Engineering : Use inducible systems (e.g., T7/lacUV5) to balance HBC production and methylation.
  • CRISPR Interference : Knock down competing pathways (e.g., pigM repression reduces HBC accumulation) .

Q. Findings :

  • HBC inhibits tyrosinase (IC50_{50} = 18 µM) by chelating copper in the active site.
  • DNA Interaction : Intercalates into AT-rich regions (Kd_d = 5.3 µM), validated via ethidium displacement assays .

Q. Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized DNA.
  • Molecular Docking : Use AutoDock Vina to model HBC-DNA interactions (PDB: 1BNA) .

Advanced: What analytical techniques differentiate HBC from structural analogs?

Q. Key Differentiators :

  • NMR : Distinct aldehyde (δ 9.8 ppm) and bipyrrole protons (δ 6.7–7.1 ppm).
  • Mass Spec : ESI-MS [M+H]+^+ at m/z 177.04 (C9_9H8_8N2_2O2_2).
  • X-ray Crystallography : Planar bipyrrole system with dihedral angle < 5° .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde
Reactant of Route 2
4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

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